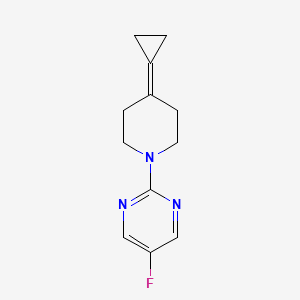
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of several enzymes and has shown promising results in cancer treatment and other therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine involves the inhibition of several enzymes that are essential for various cellular processes. The compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, and dihydrofolate reductase, an enzyme that is essential for the synthesis of folic acid. Additionally, the compound has been shown to inhibit the activity of several viral enzymes, including the RNA-dependent RNA polymerase of the hepatitis C virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of various enzymes. The compound inhibits the activity of thymidylate synthase, which leads to a decrease in DNA synthesis and cell proliferation. Additionally, the compound inhibits the activity of dihydrofolate reductase, which leads to a decrease in the synthesis of folic acid, a vitamin that is essential for various cellular processes. The compound has also been shown to inhibit the activity of several viral enzymes, which can lead to a decrease in viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine in lab experiments include its potent inhibitory effects on various enzymes, its high selectivity, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its low solubility in water, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of viral infections and other diseases. Finally, studies are needed to investigate the potential off-target effects of the compound and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine is a multi-step process that involves the reaction of several chemical compounds. The most commonly used method for the synthesis of this compound is the reaction of 4-cyclopropylidenepiperidine with 5-fluorouracil in the presence of a suitable catalyst. This method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in cancer treatment, as it inhibits the activity of several enzymes that are essential for cancer cell growth and proliferation. Additionally, the compound has been studied for its potential applications in the treatment of viral infections, as it has been shown to inhibit the activity of several viral enzymes.
Eigenschaften
IUPAC Name |
2-(4-cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZROGRKUVNMSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


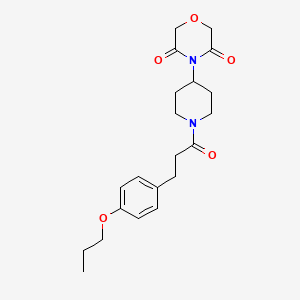
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
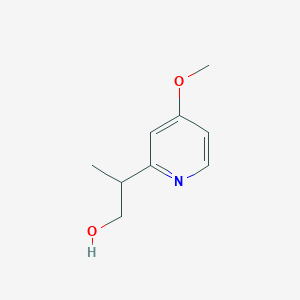
![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)
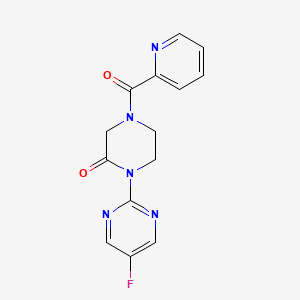
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)
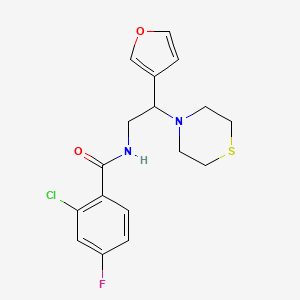
![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)